

# Refametinib orphan drug status designation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

Get Quote

## Refametinib Development Status Overview

The table below summarizes the key details regarding **refametinib**'s status.

| Aspect                  | Status and Details                                                                                                                                                                                                      |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Status          | Investigational [1] [2].                                                                                                                                                                                                |
| FDA Orphan Drug Status  | <b>Not designated.</b> No official record found in FDA database for refametinib.                                                                                                                                        |
| Clinical Trial Focus    | Studied in <b>hepatocellular carcinoma (HCC)</b> , both as monotherapy and in combination with sorafenib [3] [2]. Also investigated in <b>HER2-positive breast cancer</b> (preclinical) and other solid tumors [4] [2]. |
| Key Mechanism of Action | Selective, allosteric, non-ATP competitive inhibitor of MEK1 and MEK2 kinases [1] [2].                                                                                                                                  |

## Mechanism of Action and Signaling Pathway

**Refametinib** is a potent and highly selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [5] [2]. This pathway is crucial for regulating cell proliferation, survival, and differentiation, and is frequently dysregulated in human cancers [6] [7].

The following diagram illustrates the MAPK signaling pathway and shows where **refametinib** acts:



Click to download full resolution via product page

Figure 1: The MAPK signaling pathway and **refametinib**'s site of action.

## Preclinical Evidence and Experimental Data

Preclinical studies have demonstrated **refametinib**'s potential, particularly in combination therapies.

### In Vitro Cell Proliferation Assay (HCC Models)

- **Objective:** To evaluate the antiproliferative effect of **refametinib** on hepatocellular carcinoma (HCC) cell lines [3].
- **Methodology:**
  - HCC cell lines were plated in 96-well plates and incubated.
  - After 24 hours, **refametinib** was added in serial dilutions.
  - Cells were incubated with the compound for 72 hours.
  - Cell viability was measured using a luminescence-based assay (CellTiter-Glo).
  - The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated from the dose-response curve [3].
- **Key Findings:** **Refametinib** exhibited potent antiproliferative activity across multiple HCC cell lines, with IC<sub>50</sub> values ranging from 33 to 762 nM [3].

### In Vivo Efficacy Study (Xenograft Models)

- **Objective:** To assess the antitumor activity of **refametinib** in animal models [3].
- **Methodology:**
  - HCC cells were implanted subcutaneously or orthotopically into immunocompromised mice.
  - Mice were treated with **refametinib** orally.
  - Key endpoints included survival analysis, tumor volume measurement, and assessment of serum biomarkers like alpha-fetoprotein [3].
- **Key Findings:** **Refametinib** monotherapy prolonged survival and reduced tumor growth and serum biomarkers in several HCC xenograft models [3].

## Analysis of Combination Effects

- **Objective:** To evaluate the synergistic effects of **refametinib** with other agents, such as the multi-kinase inhibitor sorafenib [3].
- **Methodology:**
  - Cells were treated with **refametinib**, sorafenib, or combinations at different ratios.
  - After 72 hours, cell proliferation was measured.
  - Combination index (CI) values were calculated using the method of Chou and Talalay; a CI < 1 indicates synergy [3].
- **Key Findings:** The combination of **refametinib** and sorafenib was strongly synergistic in suppressing tumor cell proliferation and inhibiting phosphorylation of ERK in HCC cell lines [3].

## Clinical Trial Findings and Potential Biomarkers

Clinical development of **refametinib** has focused on specific cancer types, with research suggesting potential biomarkers for response.

The table below summarizes key clinical findings for **refametinib**:

| Condition / Trial                  | Combination                                   | Key Findings                                                                                                                                                            |
|------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Advanced Solid Tumors [2]          | Refametinib Monotherapy                       | Well-tolerated; most common toxicities were rash and diarrhea. Tumor biopsies confirmed target engagement (inhibition of pERK).                                         |
| Hepatocellular Carcinoma (HCC) [2] | Refametinib + Sorafenib                       | Phase II trial showed a median time-to-progression of 4.1 months and a partial response rate of 5%. Dose modifications due to adverse events may have limited efficacy. |
| HER2-Positive Breast Cancer [4]    | Refametinib + Copanlisib (PI3Ki) or Lapatinib | Preclinical data showed synergistic growth inhibition in 4/6 and 3/6 cell lines tested, suggesting a potential combination strategy.                                    |

- **Potential Biomarker in HER2+ Breast Cancer:** Research indicates that in a subset of HER2-positive breast cancers, HER2 inhibition directly downregulates the MEK/MAPK pathway but not AKT signaling. This specific signaling dynamic was identified in about **18% of patient tumors** and may serve as a biomarker for predicting sensitivity to **refametinib** [4].

- **Potential Biomarker in HCC:** Evidence suggests that **HCC patients with RAS mutations** may have a superior clinical response to the combination of **refametinib** and sorafenib compared to those with wild-type RAS [2].

## Future Research Directions

Future development of **refametinib** will likely focus on several key areas:

- **Rational Combination Therapies:** Continued exploration of **refametinib** with other targeted agents (e.g., PI3K inhibitors), immunotherapies, or standard chemotherapy to overcome resistance and improve efficacy [5].
- **Biomarker-Driven Patient Selection:** Further validation of potential biomarkers, such as RAS mutation status or specific pathway activation profiles, to identify patient populations most likely to benefit from treatment [4] [2].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Refametinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Refametinib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in ... [pmc.ncbi.nlm.nih.gov]
4. A preclinical evaluation of the MEK inhibitor refametinib in ... [oncotarget.com]
5. Synergistic inhibition of MEK and reciprocal feedback ... [cancerbiomed.org]
6. Pan-RAS inhibitors and polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
7. Current Development Status of MEK Inhibitors [mdpi.com]

To cite this document: Smolecule. [Refametinib orphan drug status designation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548793#refametinib-orphan-drug>]

status-designation]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)